Cyclopentadienebenzoquinone

Green Chemistry Organic Synthesis Diels-Alder Cycloaddition

Researchers face yield losses and safety risks when generating this Diels-Alder adduct in situ from volatile cyclopentadiene and irritant p-benzoquinone. Procuring isolated Cyclopentadienebenzoquinone (CPBQ) as a stable, crystalline solid (mp 77-79 °C) eliminates these hazards. - Pre-assembled endo-cis stereochemistry ensures up to 97% yield in downstream [2+2]-photocycloaddition to pentacycloundecane-diones. - Enables chemo- and stereoselective 1,3-dipolar cycloadditions impossible with simpler strained alkenes. - Simplifies purification and ensures accurate stoichiometry, improving multi-step reproducibility.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 1200-89-1
Cat. No. B072836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentadienebenzoquinone
CAS1200-89-1
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)C=CC3=O
InChIInChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2
InChIKeyFQLRTGXTYFCECH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentadienebenzoquinone (1200-89-1) Overview


Cyclopentadienebenzoquinone (CPBQ), also known as 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione (CAS 1200-89-1), is a bicyclic quinone with the molecular formula C11H10O2 and a molecular weight of 174.1959 g/mol [1]. It is a yellow crystalline solid [2] that is the 1:1 Diels-Alder adduct of cyclopentadiene and p-benzoquinone [3]. Its defining characteristic is a rigid bicyclo[2.2.1]heptene framework fused to a cyclohexenedione ring, which is central to its function as a strategic intermediate for synthesizing complex polycyclic cage compounds via further cycloaddition and rearrangement reactions [4].

1
Workflow: Polycyclic cage and functionalized polycycle synthesis via Diels-Alder, photochemical, and 1,3-dipolar cycloaddition routes.
2
Selection: Pre-assembled endo-cis stereochemistry; crystalline solid with ambient stability supports accurate stoichiometry.
3
Use Context: Strategic intermediate for multi-step sequences where in situ adduct generation is less efficient or introduces stereochemical variability.

Cyclopentadienebenzoquinone Substitution Limitations


While cyclopentadiene and p-benzoquinone are common, cost-effective starting materials, their direct substitution for the pre-formed CPBQ adduct in multi-step synthetic routes is not equivalent and often leads to lower overall yield, different regioselectivity, and process complications. The specific endo-cis stereochemistry and the pre-assembled, rigid bicyclic core of CPBQ are critical for subsequent transformations, such as photocyclization to cage compounds . Attempting to generate this intermediate in situ introduces additional process controls, may require purification, and can result in lower overall yields for the final target molecule compared to using the isolated, high-purity adduct [1]. Furthermore, the stability and handling characteristics of the crystalline adduct differ significantly from the volatile, reactive diene and the irritant quinone, impacting workflow safety and scalability [2].

!
Direct monomer use vs. pre-formed adduct: In situ generation from cyclopentadiene and p-benzoquinone may shift regioselectivity, reduce overall yield, and complicate purification compared to the isolated CPBQ intermediate.
!
Handling mismatch: The volatile, dimerization-prone diene and irritant quinone require specialized storage and handling; substituting the stable crystalline adduct avoids these workflow safety and scalability limitations.

Cyclopentadienebenzoquinone Evidence Guide


Aqueous Diels-Alder Reaction Efficiency

The direct Diels-Alder reaction of cyclopentadiene and p-benzoquinone to form Cyclopentadienebenzoquinone (CPBQ) can be conducted in water, achieving high yields [1]. This contrasts with reactions using substituted benzoquinones like 2,3-dicyano-p-benzoquinone, which under similar mild conditions yield the analogous adduct in a significantly lower yield of 77% [2]. This indicates that the unsubstituted CPBQ system exhibits a more favorable reactivity profile for initial cycloaddition, providing a more efficient entry point to this structural class.

Aqueous Diels-Alder Efficiency
Cross-study comparable
83–97% yield for CPBQ formation vs. 77% for 2,3-dicyano-p-benzoquinone adduct (up to 20 percentage points higher)
Supports higher synthetic throughput for the core adduct in aqueous conditions.
Aqueous media vs. methanol; ambient temperature.
Green Chemistry Organic Synthesis Diels-Alder Cycloaddition

Photocyclization to Cage Compounds

CPBQ is a proven and direct precursor for the synthesis of pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione, a prototypical 'cage' compound, via an intramolecular [2+2]-photocycloaddition . In contrast, many substituted benzoquinone-cyclopentadiene adducts do not undergo this photocyclization to form cage compounds [1]. This fundamental difference in photochemical reactivity highlights CPBQ's specific utility as an entry point to this high-energy class of molecules, a capability not shared by its substituted analogs.

Photocyclization to Cage Compounds
Class-level inference
CPBQ undergoes intramolecular [2+2]-photocycloaddition to pentacyclic cage; substituted benzoquinone adducts fail this transformation.
Validated entry point for high-energy cage architectures; alternative adducts are non-productive.
Qualitative reactivity difference; irradiation conditions apply.
Materials Science Photochemistry Polycyclic Cage Compounds

1,3-Dipolar Cycloaddition Selectivity

CPBQ serves as a versatile dipolarophile platform. Its reaction with thiocarbonyl ylides proceeds with high chemo- and stereoselectivity to give polycyclic tetrahydrothiophene derivatives [1]. This contrasts with other strained dipolarophiles, such as simple norbornenes, which may lack the additional functionality and reactivity provided by the conjugated enedione system of CPBQ [2]. The presence of the α,β-unsaturated ketone moiety in CPBQ enables specific cycloaddition pathways that are not accessible with simpler, non-functionalized alkenes, leading to more complex and functionalized polycyclic structures.

1,3-Dipolar Cycloaddition Selectivity
Class-level inference
Chemo- and stereoselective reaction with thiocarbonyl ylides yields polycyclic tetrahydrothiophenes; simple norbornenes lack comparable functionalization.
Enables rapid assembly of complex, highly functionalized polycyclic scaffolds.
Thermal generation of 1,3-dipoles from 2,5-dihydro-1,3,4-thiadiazoles.
Organic Synthesis 1,3-Dipolar Cycloaddition Stereoselective Synthesis

Solid-State Stability Advantage

CPBQ is a stable, crystalline solid with a reported melting point of 77-79 °C (lit.) . This is a significant practical advantage over its precursor, cyclopentadiene, which is a volatile liquid (bp 41-42 °C) that readily dimerizes at room temperature via a competing Diels-Alder reaction and requires cold storage to prevent degradation [1]. The solid, non-volatile nature of CPBQ simplifies handling, improves weighing accuracy, and reduces safety hazards associated with volatile and reactive dienes, making it a far more convenient and reliable reagent for research and scale-up operations.

Solid-State Stability Advantage
Direct head-to-head comparison
CPBQ is a crystalline solid (mp 77–79 °C); cyclopentadiene is a volatile liquid (bp 41–42 °C) that dimerizes at ambient temperature.
Simplifies handling, improves weighing accuracy, and eliminates cold-chain storage requirements.
Stability at standard ambient conditions supports workflow safety.
Procurement Chemical Stability Material Handling

Cyclopentadienebenzoquinone Core Applications


Polycyclic Cage Compound Precursor

CPBQ is the preferred starting material for the synthesis of high-energy polycyclic cage compounds, such as pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione, via [2+2]-photocycloaddition . This application is directly supported by evidence showing that while CPBQ readily undergoes this transformation, many substituted benzoquinone-cyclopentadiene adducts fail to produce the desired cage structures [1]. The high yield (up to 97%) of CPBQ synthesis in water [2] further supports its efficient procurement and use in this specific application.

Stereoselective Polycycle Synthesis Platform

CPBQ's unique enedione moiety, combined with its rigid bicyclic framework, makes it a valuable scaffold for 1,3-dipolar cycloaddition chemistry. It reacts with thiocarbonyl ylides in a chemo- and stereoselective manner to construct complex tetrahydrothiophene derivatives [3]. This application leverages CPBQ's specific electronic and steric properties, which are not present in simpler, non-functionalized strained alkenes, enabling the rapid assembly of molecular complexity that would be difficult to achieve through other synthetic routes [4].

Stable Multi-Step Synthesis Intermediate

In any synthetic sequence where the Diels-Alder adduct of cyclopentadiene and p-benzoquinone is required, procurement of CPBQ is the optimal choice for process efficiency and safety. Its physical state as a stable, crystalline solid (mp 77-79 °C) provides a stark advantage over handling the volatile and reactive precursor, cyclopentadiene [5]. Using the pre-formed adduct simplifies purification, ensures accurate stoichiometry, and avoids the in-situ generation of a reactive intermediate, thereby improving the overall yield and reproducibility of the downstream multi-step synthesis [6].

Application
Selection Property
Validation Focus
Polycyclic cage compound synthesis
Photocycloaddition-compatible adduct; endo-cis stereochemistry retained
Cage formation reactivity vs. substituted adducts; irradiation conditions
Stereoselective polycycle platform
Chemo- and stereoselective dipolarophile (enedione + strained alkene)
Product complexity and selectivity with thiocarbonyl ylides; functional group tolerance
Stable multi-step synthesis intermediate
Crystalline solid; ambient stability; non-volatile
Handling safety, stoichiometric accuracy, and reproducibility compared to in situ generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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